4-[(4-fluorophenyl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine
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Overview
Description
4-[(4-fluorophenyl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine is a synthetic organic compound belonging to the piperazine class. Piperazines are known for their diverse biological activities and are commonly used in pharmaceuticals. This particular compound features a piperazine ring substituted with a 4-fluorophenylsulfonyl group and a 4-methylphenyl group, making it a molecule of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-fluorophenyl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine typically involves multiple steps:
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Formation of the Piperazine Ring: : The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) yields protected piperazines .
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Substitution Reactions: For example, the reaction of a piperazine derivative with 4-fluorobenzenesulfonyl chloride and 4-methylbenzyl chloride under basic conditions can introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the sulfonyl group, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the fluorophenylsulfonyl group, potentially reducing it to a thiol or sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Nitro, halogen, or sulfonyl derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 4-[(4-fluorophenyl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities. Piperazine derivatives are known for their roles as antipsychotics, antidepressants, and anti-inflammatory agents . This specific compound could be explored for similar therapeutic effects.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-fluorophenyl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives interact with neurotransmitter receptors in the brain, such as serotonin or dopamine receptors, modulating their activity and producing therapeutic effects . The fluorophenylsulfonyl and methylphenyl groups could enhance the compound’s binding affinity and selectivity for these receptors.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)-4-(4-methylphenyl)piperazine: Similar structure but lacks the sulfonyl group.
4-(4-Fluorophenyl)-1-(4-methylphenyl)piperazine: Similar structure but with different substitution patterns on the piperazine ring.
Uniqueness
The presence of both the 4-fluorophenylsulfonyl and 4-methylphenyl groups in 4-[(4-fluorophenyl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine makes it unique. These groups can significantly influence the compound’s pharmacokinetic properties, such as its solubility, stability, and ability to cross biological membranes .
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-2-methyl-1-(4-methylphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2S/c1-14-3-7-17(8-4-14)21-12-11-20(13-15(21)2)24(22,23)18-9-5-16(19)6-10-18/h3-10,15H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIUDUOYYFTVBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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